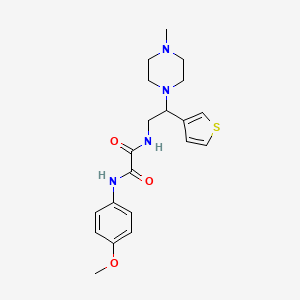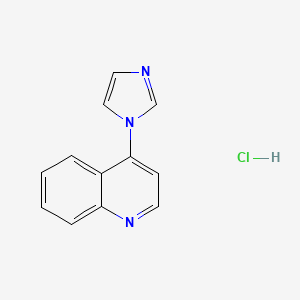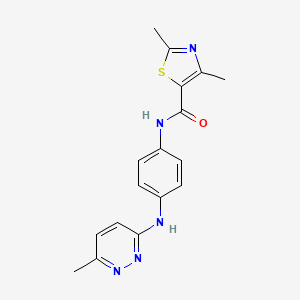
4,4,7-Trimethylazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4,7-Trimethylazepan-2-one” is a chemical compound with the CAS Number: 2126160-54-9 . It has a molecular weight of 155.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO/c1-7-4-5-9(2,3)6-8(11)10-7/h7H,4-6H2,1-3H3, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Materials Science Applications
Polymeric materials and composites derived from trimethylolpropane trimethacrylate (TRIM) exhibit unique properties suitable for high-performance applications. TRIM-based polymers have been studied for their mechanical stability, showcasing the ability to increase compression moduli through copolymerization with monomers like methyl methacrylate (MMA) and glycidyl methacrylate (GMA) (Schmid et al., 1992). High-surface-area resins derived from TRIM and 2,3-epoxypropyl methacrylate (GMA) demonstrate substantial B.E.T. surface areas and pore volumes, indicating potential for adsorption and catalytic applications (Verweij & Sherrington, 1991).
Analytical Chemistry Applications
In the realm of analytical chemistry, trimethylamine (TMA) detection techniques have been refined for food safety and environmental monitoring. Sensitive detection methods based on dopant-assisted positive photoionization ion mobility spectrometry have been developed for rapid and sensitive detection of TMA, a marker of food spoilage (Cheng et al., 2017). This innovation underscores the critical role of chemical analysis in public health and industry standards.
Polymer Research
Research into poly(trimethylolpropane trimethacrylate) particles has expanded into the synthesis of microspheres with uniform diameters for use as polymeric stationary phases in high-performance liquid chromatography (HPLC). These materials demonstrate promising chromatographic properties and potential for the separation of complex mixtures (Grochowicz et al., 2015). Furthermore, ion-imprinted polymers prepared with trimethylolpropane trimethacrylate have shown great potential for the selective separation and preconcentration of metal ions, highlighting their significance in environmental remediation and resource recovery (Dakova et al., 2007).
Safety and Hazards
The compound has been classified under the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H312, H315, H319, H332, H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,4,7-trimethylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-9(2,3)6-8(11)10-7/h7H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFHCIAKLSHXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC(=O)N1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)


![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)
![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)

![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)
![Ethyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562585.png)
![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)
